2,6-Dibromo-3-pyridinecarboxylic acid
Overview
Description
2,6-Dibromo-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid . It has the molecular formula C6H3Br2NO2 and a molecular weight of 280.90 g/mol . It is an analog of 2,6-Dichloroisonicotinic acid which binds and inhibits tobacco catalase activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with carboxylic acid and bromine substituents . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Coordination Polymers
2,6-Dibromo-3-pyridinecarboxylic acid has been instrumental in the synthesis of novel Metal-Organic Frameworks (MOFs) and coordination polymers. These structures have significant implications in various fields due to their tunable properties and functions like molecular recognition, adsorption, separation processes, catalysis, ion exchange, and molecular magnetism. For instance, pyridine-2,6-dicarboxylic acid derivatives were used to synthesize MOFs polymers with Pr(III) and Eu(III), exhibiting intriguing luminescent properties (Yang et al., 2012). Similarly, coordination polymers of La(III) were synthesized to form bunched infinite nanotubes, demonstrating the flexibility and structural variability of this compound (Ghosh & Bharadwaj, 2005).
Analysis of Carboxylate Coordination Function
The compound also plays a crucial role in the study of carboxylate coordination functions. Research has demonstrated that salts of pyridinedicarboxylic acid, including 2,6-pyridinedicarboxylic acid, show properties highly dependent on the bonding manner of carboxylate groups and the coordination of heterocyclic nitrogen atom (Puntus, Zolin, & Kudryashova, 2004).
Luminescent Properties and Sensitization
The compound has been utilized to study and enhance the luminescent properties of certain materials. For instance, a detailed study on pyridine-2,6-dicarboxylic acid and its modified analogues revealed their ability to sensitize emission from various lanthanide ions, covering a wide spectral range. This property is pivotal for applications such as biological sensing and thermal/photochemical transitions in materials (George et al., 2021).
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 2,6-Dibromo-3-pyridinecarboxylic acid are currently unknown
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.16 , suggesting it may have good bioavailability
properties
IUPAC Name |
2,6-dibromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOASPXJXGMCEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482813 | |
Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55304-85-3 | |
Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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